1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine
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Overview
Description
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of benzoyl groups attached to a piperazine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine
- 1-Benzoyl-4-(4-benzoylpiperazin-1-yl)piperidine
Uniqueness
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable molecule for drug development and research .
Properties
IUPAC Name |
[4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(21-7-3-1-4-8-21)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)24(30)22-9-5-2-6-10-22/h1-10H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCPYWGEAXGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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